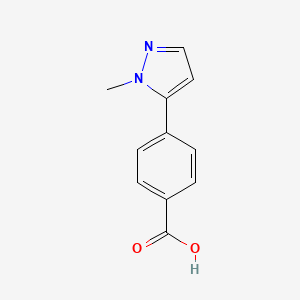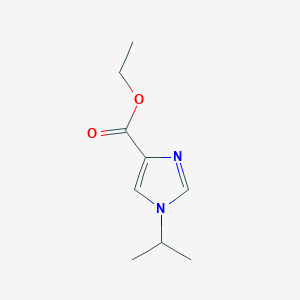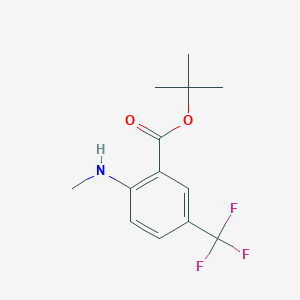
N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CPTP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTP is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Francisco.
Applications De Recherche Scientifique
1. Antiviral and Antiapoptotic Properties
A study conducted by Ghosh et al. (2008) on a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant decreases in viral load and increased survival in infected mice (Ghosh et al., 2008).
2. Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) on similar compounds including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) involved spectroscopic and quantum mechanical studies. They found these compounds suitable as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency. The study also included molecular docking to understand the binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
3. Antimicrobial Nano-Materials
In a study by Mokhtari and Pourabdollah (2013), derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were obtained and screened for antimicrobial activities. These compounds were more effective against fungi than bacteria, with certain derivatives showing significant anticandidal activity. This indicates potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
4. Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives showed their potential as corrosion inhibitors. These compounds were tested in acidic and oil medium environments, indicating their usefulness in protecting materials from corrosion (Yıldırım & Cetin, 2008).
5. Pesticide Potential
Olszewska et al. (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. Their study provided new diffraction data and insights into the molecular structure of these compounds, suggesting their applicability in the field of agriculture (Olszewska et al., 2009).
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-17-5-11-21(12-6-17)29(27,28)25-15-3-2-4-20(25)16-22(26)24-14-13-18-7-9-19(23)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLVRCSMNIROHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B2897310.png)
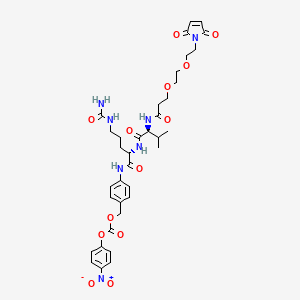
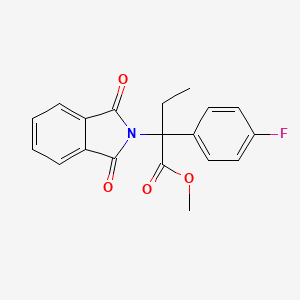
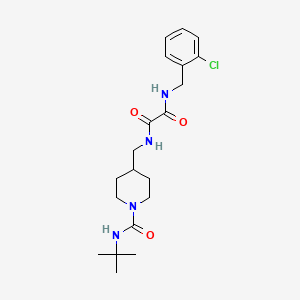
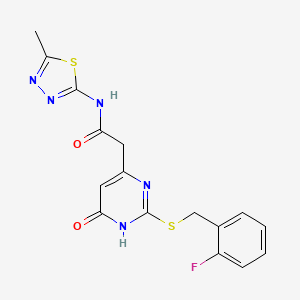
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
![2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid](/img/structure/B2897320.png)
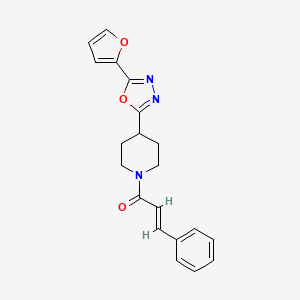
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2897323.png)
